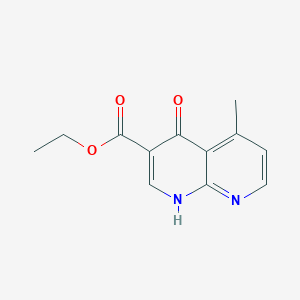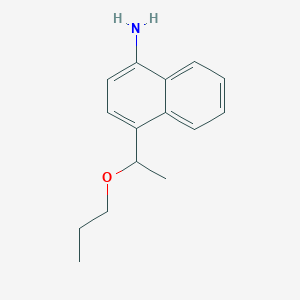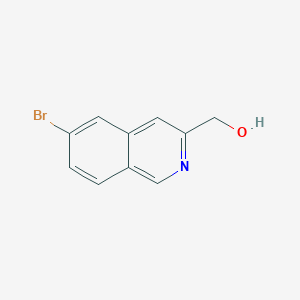
5-Anilinoquinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Phenylamino)quinolin-8-ol is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. The structure of 5-(Phenylamino)quinolin-8-ol consists of a quinoline ring system substituted with a phenylamino group at the 5-position and a hydroxyl group at the 8-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylamino)quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with aniline or its derivatives. One common method is the azo coupling reaction, where 8-hydroxyquinoline is reacted with 4-(phenyldiazenyl)benzenediazonium chloride in a basic medium . The reaction conditions often include the use of solvents such as chloroform or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for 5-(Phenylamino)quinolin-8-ol may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Phenylamino)quinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The phenylamino group can be reduced to form corresponding amine derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield quinone derivatives, while reduction of the phenylamino group may yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-(Phenylamino)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to chelate metal ions, disrupting essential metal-dependent enzymes in pathogens . In cancer research, the compound may induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to 5-(Phenylamino)quinolin-8-ol include:
- 8-Hydroxyquinoline
- 5-(Morpholin-4-ylmethyl)quinolin-8-ol
- 5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol
- 7-(4-Nitrophenylamino)phenylmethylquinolin-8-ol
Uniqueness
5-(Phenylamino)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenylamino and hydroxyl groups allows for diverse reactivity and potential applications in various fields. Its ability to form stable metal complexes and exhibit significant biological activities makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
60093-42-7 |
|---|---|
Molekularformel |
C15H12N2O |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
5-anilinoquinolin-8-ol |
InChI |
InChI=1S/C15H12N2O/c18-14-9-8-13(12-7-4-10-16-15(12)14)17-11-5-2-1-3-6-11/h1-10,17-18H |
InChI-Schlüssel |
VCWFGMRKMRNTRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C3C=CC=NC3=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


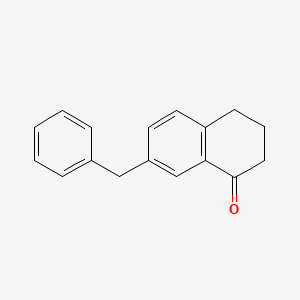

![N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine](/img/structure/B11875243.png)

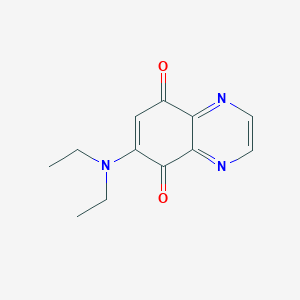
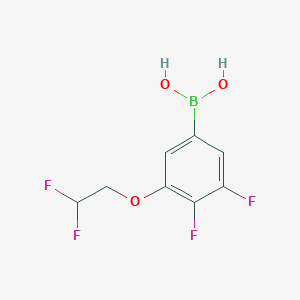



![8-Nitro-2H-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one](/img/structure/B11875298.png)

